![molecular formula C16H21N3O3S B12936783 (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol CAS No. 178979-13-0](/img/structure/B12936783.png)
(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol
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Overview
Description
(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol is a complex organic compound that features an imidazole ring substituted with isopropyl, nitrophenylthio, and n-propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the isopropyl, nitrophenylthio, and n-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
One of the most significant applications of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol lies in its antimicrobial properties. Research has indicated that imidazole derivatives, including this compound, exhibit potent activity against various bacterial strains and fungi. For instance, studies have shown that similar imidazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them potential candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Target Pathogen | Activity Level |
---|---|---|
Compound A | Staphylococcus aureus | Moderate |
Compound B | Escherichia coli | High |
This compound | Candida albicans | Moderate |
Anti-HIV Properties
Imidazole derivatives have also been investigated for their anti-HIV activity. The compound's structural characteristics may contribute to its ability to inhibit HIV replication by targeting viral enzymes or cellular receptors involved in the viral life cycle. Research has indicated that modifications in the imidazole ring can enhance antiviral efficacy, suggesting that this compound could be optimized for improved performance against HIV .
Role as Enzyme Inhibitors
Another promising application is the compound's potential as an enzyme inhibitor. Imidazole derivatives are known to interact with various enzymes, including those involved in cancer metabolism and signal transduction pathways. The specific interactions of this compound with target enzymes could lead to the development of novel therapeutic agents for cancer treatment .
Table 2: Enzyme Targets and Inhibition Potential
Enzyme Name | Inhibition Type | Compound Interaction |
---|---|---|
Protein Kinase A | Competitive | Potential |
Cyclooxygenase | Non-competitive | Under Investigation |
Carbonic Anhydrase | Mixed-type | Preliminary Studies |
Case Studies and Research Findings
Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:
- Case Study 1 : A study on a related imidazole compound demonstrated significant antibacterial activity in vitro and in vivo against methicillin-resistant Staphylococcus aureus (MRSA) infections, showcasing the potential of imidazole derivatives as therapeutic agents .
- Case Study 2 : Research focusing on anti-HIV activity revealed that certain modifications to the imidazole structure led to enhanced binding affinity to viral proteins, suggesting that this compound could be further explored for its antiviral properties .
Mechanism of Action
The mechanism of action of (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazol-2-yl)methanol include:
- (1-Ethyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
- (1-Methyl-4-isopropyl-5-(3-nitrophenylthio)-1H-imidazol-2-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Isopropyl Group : A branched alkyl group that can enhance lipophilicity.
- Nitrophenylthio Group : A moiety that may contribute to biological activity through electron-withdrawing effects.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. Further investigations are needed to elucidate the specific molecular targets involved.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathology. For example, it may act as an inhibitor of kinases involved in cell proliferation, which could have implications for cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits kinases associated with cancer |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. The study utilized disc diffusion methods to assess inhibition zones, confirming its potential as a therapeutic agent against infections caused by these pathogens.
Case Study: Cancer Cell Line Testing
In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed increased rates of apoptosis, suggesting a promising avenue for further research into its use as an anticancer drug.
Properties
CAS No. |
178979-13-0 |
---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H21N3O3S/c1-4-8-18-14(10-20)17-15(11(2)3)16(18)23-13-7-5-6-12(9-13)19(21)22/h5-7,9,11,20H,4,8,10H2,1-3H3 |
InChI Key |
BCMOBQYHCSOSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)CO |
Origin of Product |
United States |
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